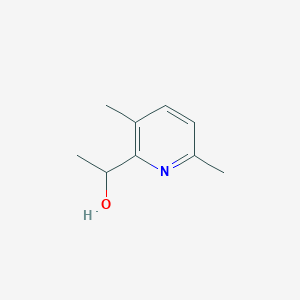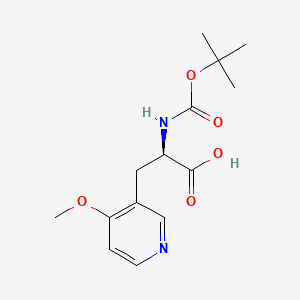
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a methoxypyridine moiety. These structural elements contribute to its reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 4-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of 4-methoxypyridine-3-carboxylic acid.
Reduction: Formation of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypiperidin-3-yl)propanoic acid.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In synthetic chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
This compound is used in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable intermediate in drug development.
作用機序
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with enzymes or receptors. The methoxypyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
®-2-Amino-3-(4-methoxypyridin-3-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxypyridin-3-yl)propanoic acid: Contains a hydroxyl group instead of a methoxy group, altering its reactivity and binding properties.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxypyridine moiety. These features confer specific reactivity and binding characteristics, making it a versatile compound in synthetic and medicinal chemistry.
特性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
(2R)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChIキー |
MWNBHVBMAVAGLR-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CN=C1)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


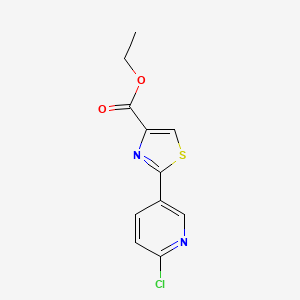
![[3,4,5-Triacetyloxy-6-(2,5-dichlorophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B13662792.png)
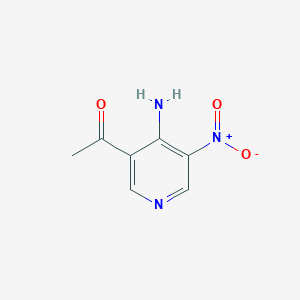
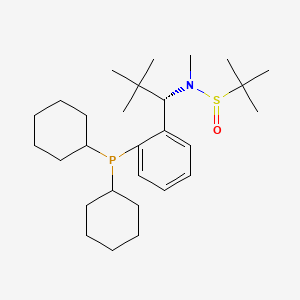
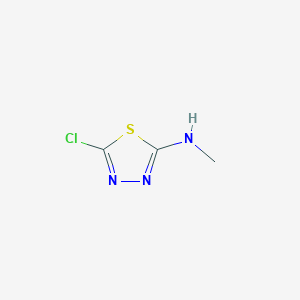
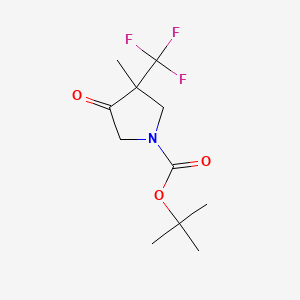
![4,5-Diamino-2-[(benzyloxy)methyl]pyridazin-3(2H)-one](/img/structure/B13662836.png)
![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)

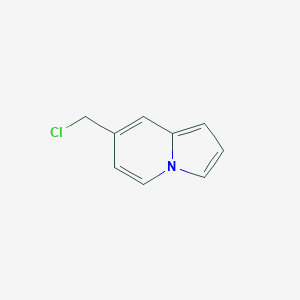
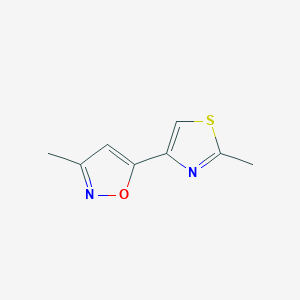
![[5-(Pyrimidin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13662873.png)
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
